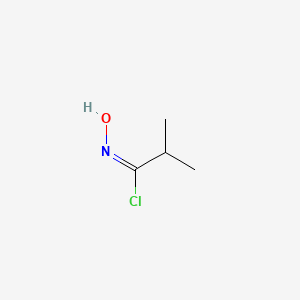
N-hydroxyisobutyrimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxyisobutyrimidoyl chloride is a chemical compound with the molecular formula C4H8ClNO and a molecular weight of 121.57 g/mol . It is known for its strong irritant properties and is typically found as a white crystalline solid . This compound is soluble in organic solvents such as ammonia and ethanol but is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxyisobutyrimidoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The starting materials, isobutyronitrile and hydroxylamine hydrochloride, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions . The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-hydroxyisobutyrimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyisobutyric acid.
Reduction: Reduction reactions can convert it into isobutyrimidoyl chloride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-hydroxyisobutyric acid.
Reduction: Isobutyrimidoyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxyisobutyrimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-hydroxyisobutyrimidoyl chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds . The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
N-hydroxyisobutyric acid: Similar in structure but lacks the chloride group.
Isobutyrimidoyl chloride: Similar but lacks the hydroxyl group.
Hydroxylamine hydrochloride: Used as a starting material in the synthesis of N-hydroxyisobutyrimidoyl chloride.
Uniqueness
This compound is unique due to its combination of hydroxyl and chloride functional groups, which confer distinct reactivity and properties . This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
Molecular Formula |
C4H8ClNO |
|---|---|
Molecular Weight |
121.56 g/mol |
IUPAC Name |
(1E)-N-hydroxy-2-methylpropanimidoyl chloride |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3/b6-4+ |
InChI Key |
JNDGHLLVJGENOC-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)/C(=N\O)/Cl |
Canonical SMILES |
CC(C)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















